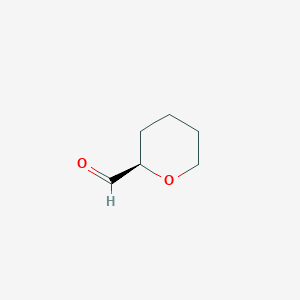

(R)-Tetrahydro-2H-pyran-2-carbaldehyde

Description

Structural Significance of (R)-Tetrahydro-2H-pyran-2-carbaldehyde in Organic Synthesis

This compound, also known as (R)-oxane-2-carbaldehyde, is a chiral aldehyde that serves as a valuable intermediate in organic synthesis. Its structure combines a stable tetrahydropyran (B127337) ring with a reactive aldehyde functional group at a defined stereocenter. This combination makes it a potent chiral building block.

The aldehyde group is one of the most versatile functional groups in chemistry, capable of undergoing a wide range of transformations. These include oxidation to a carboxylic acid, reduction to a primary alcohol, and numerous carbon-carbon bond-forming reactions such as the Wittig reaction, Grignard additions, and aldol (B89426) condensations. The crucial aspect of this compound is the (R)-configuration at the C2 position. This fixed stereocenter exerts significant stereochemical control over reactions at the adjacent aldehyde, allowing for the diastereoselective synthesis of more complex structures.

While detailed research focusing exclusively on this saturated aldehyde is specific, its synthetic utility can be understood from studies on its unsaturated analogue, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. This related compound is prepared via methods like enzyme-catalyzed kinetic resolution and is used as a key intermediate in the synthesis of pharmacologically active agents, such as adenosine (B11128) A₂A and A₃ receptor agonists. nih.govresearchgate.net The saturated target compound, this compound, can be derived from this or other chiral precursors and serves as a non-conjugated, stereochemically defined aldehyde for subsequent synthetic elaborations where the reactivity of a double bond is not desired.

Below is a table summarizing the key physicochemical properties of the racemic form of the compound.

| Property | Value | Source |

| IUPAC Name | oxane-2-carbaldehyde | nih.gov |

| Molecular Formula | C₆H₁₀O₂ | nih.gov |

| Molecular Weight | 114.14 g/mol | nih.gov |

| Physical Form | Solid | |

| InChI Key | XEZQLSOFXLPSJR-UHFFFAOYSA-N | nih.gov |

| CAS Number | 19611-45-1 | nih.gov |

Note: The data presented is for the racemic mixture, Tetrahydro-2H-pyran-2-carbaldehyde.

Overview of Chiral Tetrahydropyran Derivatives as Versatile Synthetic Targets

Chiral tetrahydropyran derivatives are not merely synthetic curiosities; they are central components of numerous biologically active natural products and pharmaceuticals. The specific arrangement of substituents around the THP ring is often critical for biological function. Consequently, the development of synthetic routes to access these motifs with high stereocontrol is a major focus of modern organic synthesis.

The tetrahydropyran ring system is found in a diverse range of natural products, highlighting its importance. These molecules often possess potent biological activities, making them attractive targets for total synthesis and for the development of new therapeutic agents. The synthesis of these complex molecules frequently relies on the use of smaller, pre-functionalized chiral building blocks that already contain the tetrahydropyran core or a precursor to it. Organocatalytic methods have emerged as powerful tools for the asymmetric synthesis of highly functionalized tetrahydropyrans, sometimes creating multiple stereocenters in a single cascade reaction sequence. nih.gov

The table below lists several examples of natural products that feature the chiral tetrahydropyran scaffold, illustrating the structural diversity and biological relevance of this motif.

| Natural Product | Class | Biological Relevance |

| Pederin | Polyketide | Potent vesicant and inhibitor of protein synthesis |

| Soraphen A | Polyketide | Antifungal agent, inhibitor of acetyl-CoA carboxylase |

| Bryostatins | Macrolide Lactone | Anticancer and memory-enhancing properties |

| Centrolobine | Phenylpropanoid | Antitubercular activity |

| Maitotoxin | Polyether | One of the most potent non-protein toxins known |

The strategic use of chiral tetrahydropyran building blocks, such as this compound, enables chemists to construct these intricate natural products and their analogues, facilitating further investigation into their medicinal properties.

Structure

3D Structure

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(2R)-oxane-2-carbaldehyde |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2/t6-/m1/s1 |

InChI Key |

XEZQLSOFXLPSJR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1CCO[C@H](C1)C=O |

Canonical SMILES |

C1CCOC(C1)C=O |

Origin of Product |

United States |

Stereochemical Control and Diastereoselective Synthesis in Tetrahydropyran Chemistry

Strategies for Absolute and Relative Stereocontrol in Tetrahydropyran (B127337) Systems

The establishment of defined stereocenters within the tetrahydropyran ring is a fundamental challenge in organic synthesis. Control over both absolute (the specific (R) or (S) configuration of a stereocenter) and relative (the stereochemical relationship between multiple stereocenters) stereochemistry is paramount. Several key strategies have been developed to achieve this control.

One effective method for establishing absolute stereochemistry is through enzyme-catalyzed kinetic resolution . For instance, the synthesis of the closely related chiral building block, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been accomplished via the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (B570770) (PPL). nih.gov This enzymatic process selectively hydrolyzes one enantiomer, allowing for the separation and subsequent oxidation of the desired (R)-alcohol to the target aldehyde. nih.gov This approach provides a reliable route to enantiopure starting materials which can then be used in further syntheses.

Organocatalytic tandem reactions represent another powerful strategy for constructing stereochemically rich THP systems. For example, tandem oxa-Michael reactions can be employed to form the THP core with high stereoselectivity. ethernet.edu.et Similarly, intramolecular hydroalkoxylation, the addition of a hydroxyl group to an unactivated olefin, can be catalyzed by metal complexes like platinum or cobalt to form the THP ring. organic-chemistry.org The stereochemical outcome of these cyclizations is often governed by the geometry of the substrate and the nature of the catalyst.

Further strategies include:

Electrophile-mediated cyclization : This method involves treating a substrate with an electrophile, such as 2,4,6-triisopropylphenylselenyl bromide, to induce cyclization and form a 2,6-trans-tetrahydropyran as the major diastereomer. ethernet.edu.et

Prins Cyclization : The reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Brønsted or Lewis acid like phosphomolybdic acid, can produce highly substituted tetrahydropyran-4-ols with excellent cis-selectivity. organic-chemistry.org

Intramolecular Allylation : A highly stereoselective route to 2,4,5-trisubstituted tetrahydropyrans involves the intramolecular allylation of a (Z)-allylsilane onto an aldehyde, activated by a Brønsted acid. organic-chemistry.org

These methods provide a toolbox for chemists to construct the tetrahydropyran core with precise control over the spatial arrangement of its substituents.

Diastereoselective Synthesis of Substituted Tetrahydropyran Derivatives

Once a chiral scaffold like (R)-Tetrahydro-2H-pyran-2-carbaldehyde is obtained, its aldehyde functional group serves as a handle for further diastereoselective transformations, allowing for the synthesis of complex substituted derivatives. The existing stereocenter at C2 exerts a directing influence on the formation of new stereocenters, leading to one diastereomer being favored over others.

A prominent example of diastereoselective synthesis involves tandem reactions combining aldol (B89426) and Michael additions . The reaction of β-ketoesters with two equivalents of an aldehyde can proceed through an aldol reaction, followed by a Knoevenagel condensation and an intramolecular Michael addition. This sequence has been shown to produce single diastereomers of highly substituted tetrahydropyran-4-ones. nih.gov

The silyl-Prins cyclization is another effective method for the diastereoselective synthesis of dihydropyran derivatives, which are precursors to tetrahydropyrans. The reaction between vinylsilyl alcohols and aldehydes can be controlled to produce cis-2,6-disubstituted dihydropyrans in good yields. mdpi.com The stereoselectivity is achieved through a carefully controlled cyclization pathway that minimizes competing reactions. mdpi.com

Furthermore, an efficient diastereoselective approach to functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. nih.govsemanticscholar.org This transformation proceeds through a key 2,7-dioxabicyclo[3.2.1]octane intermediate, which dictates the trans configuration of the substituents at the C2 and C4 positions of the final pyran ring. nih.govsemanticscholar.org The reaction is highly diastereoselective, yielding only one diastereomer. semanticscholar.org

The following table summarizes selected diastereoselective reactions for synthesizing substituted pyran systems.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Selectivity | Reference |

| Aldol/Michael Addition | β-Ketoester, Aldehyde | Not specified | Substituted tetrahydropyran-4-one | Single diastereomer | nih.gov |

| Silyl-Prins Cyclization | (E)-Vinylsilyl alcohol, Aldehyde | Not specified | cis-2,6-Disubstituted dihydropyran | Diastereoselective | mdpi.com |

| Cascade Reaction | 4-Oxoalkane-1,1,2,2-tetracarbonitrile, Aldehyde | Hydrochloric Acid | 3,4-Dihydro-2H-pyran-4-carboxamide | >95% (single diastereomer) | nih.govsemanticscholar.org |

| [4+2] Annulation | ortho-Tosylaminophenyl-substituted p-QM, Cyanoalkene | DBU | 4-Aryl-substituted tetrahydroquinoline | >20:1 dr | nih.gov |

Influence of Chiral Ligands and Catalysts on Enantioselectivity and Diastereoselectivity

While substrate control can provide good diastereoselectivity, the use of chiral ligands and catalysts often enables superior levels of stereocontrol, including the ability to tune and even reverse selectivity. numberanalytics.com In metal-catalyzed reactions, chiral ligands create a specific three-dimensional environment around the metal center, which dictates how the reactants can approach and interact, thereby guiding the stereochemical outcome. numberanalytics.comnih.gov

A powerful demonstration of this principle is the ligand-dependent, palladium-catalyzed stereodivergent synthesis . In certain [4+2] cycloaddition reactions, simply switching the chiral phosphine (B1218219) ligand (e.g., Yuephos, Mengphos) can lead to the formation of different diastereomers of the product, each with high enantiomeric excess. nih.gov This "ligand control" is a highly sought-after feature in asymmetric synthesis, as it provides access to a wide range of stereoisomers from the same set of starting materials. nih.gov

Organocatalysis also offers powerful tools for stereocontrol. Natural amino acids like (S)-proline and its derivatives can catalyze reactions with high efficiency and stereoselectivity. mdpi.com For instance, (S)-proline has been used as a chiral organocatalyst in Mannich-type/intramolecular cyclization reactions to synthesize tetrahydropyridines, which are structurally related to tetrahydropyrans. mdpi.com

The development of chiral iridium catalysts has enabled highly efficient asymmetric hydrogenation of various carbonyl compounds. Chiral spiro ligands, which combine a rigid skeleton with tridentate coordination, create stable and highly selective iridium catalysts. researchgate.net These catalysts can be used for the dynamic kinetic resolution of racemic starting materials, producing chiral diols (from lactones) or alcohols (from ketones) in high yield and with excellent diastereoselectivity and enantioselectivity. researchgate.net

The table below details examples of chiral catalysts and ligands and their impact on stereoselective synthesis.

| Catalyst/Ligand System | Reaction Type | Substrate | Product Stereochemistry | Reference |

| Pd / Yuephos | [4+2] Cycloaddition | Vinyl benzoxazinanone, α-arylidene succinimide | Specific diastereomers of pyrrolidines | up to 98% ee |

| Pd / Mengphos | [4+2] Cycloaddition | Vinyl benzoxazinanone, α-arylidene succinimide | Different diastereomers of pyrrolidines | Moderate stereoselectivity |

| (S)-Proline | Mannich/Cyclization | Aldehyde, Amine, α,β-Unsaturated ester | Tetrahydropyridines | 88:12 enantiomeric ratio |

| Ir-SpiroPAP | Asymmetric Hydrogenation | Racemic α-substituted lactones | Chiral diols | High yield (80-95%), high dr and ee |

| Chiral BINOL-derived diols | Asymmetric Allylboration | Ketones | Chiral homoallylic alcohols | High er (95:5-99.5:0.5), high dr (>98:2) |

Mechanistic Investigations in Tetrahydropyran Synthesis and Reactivity

Elucidation of Reaction Mechanisms in Tetrahydropyran (B127337) Ring Formation (e.g., oxa-electrocyclization, Prins-type, domino reactions)

The formation of the tetrahydropyran (THP) ring, a core structure in numerous natural products, is achieved through various synthetic strategies, each underpinned by distinct reaction mechanisms. Key among these are oxa-electrocyclization, Prins-type cyclizations, and domino reactions, which offer pathways to complex, stereodefined THP derivatives.

Oxa-Electrocyclization

Oxa-6π electrocyclization is a powerful method for forming dihydropyran rings, which are precursors to tetrahydropyrans. This pericyclic reaction involves the ring closure of a conjugated 1-oxatriene system. The mechanism is often a thermally reversible process, establishing an equilibrium between the open-chain dienone and the closed 2H-pyran valence tautomers. mdpi.commdpi.com The position of this equilibrium is sensitive to steric and electronic factors. For instance, steric destabilization of the planar dienone conformation shifts the equilibrium toward the cyclic 2H-pyran. nih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insight, demonstrating that the electrocyclization can proceed with high torquoselectivity, kinetically favoring one diastereomeric product over others. mdpi.com Tandem reactions, such as a Knoevenagel-type condensation followed by an oxa-6π electrocyclization, allow for the construction of two sigma bonds and a new stereocenter in a single synthetic operation. mdpi.com

Prins-Type Reactions

The Prins reaction and its variants are among the most utilized methods for the stereoselective synthesis of the THP skeleton. nih.govbeilstein-journals.org The fundamental mechanism involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.org The key intermediate in this process is an oxocarbenium ion, which undergoes an intramolecular attack by the alkene π-nucleophile. nih.govbeilstein-journals.org This cyclization typically proceeds through a chair-like transition state, which accounts for the high diastereoselectivity often observed. nih.gov

However, the reaction pathway can be complicated by competing reactions. A significant side reaction is the 2-oxonia-Cope rearrangement, a beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement of the oxocarbenium intermediate that can scramble the stereochemical information of the starting material. beilstein-journals.orgnih.gov To circumvent such issues and enhance the reaction's utility, several modifications have been developed. The Mukaiyama Aldol-Prins (MAP) cascade, for example, introduces an internal nucleophile, such as an allylsilane, to trap the reactive oxocarbenium ion, preventing unwanted side reactions. nih.govbeilstein-journals.org

Domino Reactions

Domino reactions, or cascade reactions, provide an efficient route to highly functionalized tetrahydropyrans by forming multiple bonds in a single pot. acs.org These processes are designed so that the product of one reaction is the substrate for the next, leading to a rapid increase in molecular complexity from simple starting materials.

One notable example is a Lewis acid-catalyzed domino reaction between enamides and aldehydes. nih.gov The proposed mechanism, initiated by BF₃·OEt₂, involves a carbonyl-ene type reaction to form an N-acyliminium ion intermediate. This is followed by the addition of a second enamide molecule in an aza-ene-type reaction to generate a second N-acyliminium species. The cascade terminates with an intramolecular addition of an alcohol moiety, closing the ring to furnish a pentasubstituted tetrahydropyran with high stereocontrol. nih.gov Another approach involves a proline-mediated domino aldol (B89426) reaction followed by an intramolecular acetal (B89532) formation. figshare.com

Mechanistic Studies of Functional Group Transformations and Rearrangements

The aldehyde functionality at the C2 position of the tetrahydropyran ring, as seen in (R)-Tetrahydro-2H-pyran-2-carbaldehyde, is a versatile handle for a variety of functional group transformations. The synthesis of this aldehyde itself often involves the oxidation of the corresponding primary alcohol, (R)-Tetrahydro-2H-pyran-2-methanol. Efficient and clean oxidation can be achieved using reagents like bis(acetoxy)iodobenzene (BAIB) in the presence of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyst. nih.gov

Once formed, the aldehyde can undergo a range of subsequent reactions. For instance, it can be coupled with hydrazino-functionalized molecules to form hydrazones, a key step in the synthesis of certain adenosine (B11128) A₂ₐ and A₃ receptor agonists. nih.gov

Beyond direct transformations of the aldehyde, the tetrahydropyran ring system itself can undergo mechanistically significant rearrangements.

Ring Expansion: Dihydro-2H-pyran derivatives can be synthesized via a Brønsted acid-mediated ring-expansion of monocyclopropanated furans. The key mechanistic step is a cyclopropylcarbinyl cation rearrangement, where the selective cleavage of an endocyclic C-C bond of the cyclopropane (B1198618) ring leads to the six-membered pyran structure. nih.gov Photochemical methods have also been explored for ring expansion reactions, proceeding through diradical intermediates. rsc.org

2-Oxonia-Cope Rearrangement: As mentioned previously, this beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement is a critical competing pathway in Prins-type cyclizations. nih.gov It occurs via the oxocarbenium ion intermediate and can lead to a loss of stereochemical integrity by destroying the original stereocenter at C2 before the final nucleophilic trapping step. beilstein-journals.orgnih.gov Understanding the factors that favor or suppress this rearrangement is crucial for controlling the stereochemical outcome of Prins reactions.

Role of Catalysts, Co-Catalysts, and Intermediates in Stereoselective Pathways

The stereochemical outcome of tetrahydropyran synthesis is profoundly influenced by the choice of catalysts, co-catalysts, and the nature of the reaction intermediates they help to generate and control.

Catalysts and Co-Catalysts

A wide array of catalysts are employed to control the stereoselectivity of THP ring formation.

Lewis Acids: Catalysts like Boron trifluoride etherate (BF₃·OEt₂) are crucial in domino reactions, activating aldehydes and promoting the formation of key N-acyliminium ion intermediates. nih.gov Other Lewis acids such as Bismuth(III) chloride (BiCl₃) and Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are used to promote Prins cyclizations, generating the necessary oxocarbenium ion. beilstein-journals.org

Brønsted Acids: Simple acids like trifluoroacetic acid (TFA) beilstein-journals.org or more complex ones like phosphomolybdic acid are effective for Prins cyclizations, often promoting high cis-selectivity. organic-chemistry.org

Organocatalysts: Chiral small molecules can induce enantioselectivity. Proline has been used to catalyze domino aldol/acetalization reactions, figshare.com while primary diamines have been shown to catalyze organocatalytic oxa-conjugate additions to form 2,6-trans-tetrahydropyrans with high stereoselectivity. duke.edu

Metal Catalysts: Transition metals play a significant role in various cyclization strategies. Rhenium(VII) complexes are effective for Prins cyclizations, organic-chemistry.org while palladium(II) systems, sometimes used with a Lewis acid co-catalyst, can activate C-H bonds to form pyran motifs. organic-chemistry.org Gold(I) and Copper(I) catalysts are used in intramolecular hydroalkoxylation of allenes and alkenes, respectively, to yield the THP ring. organic-chemistry.org

Key Intermediates and Transition States

The stereoselectivity of these reactions is ultimately determined by the energetic favorability of specific intermediates and transition states.

Oxocarbenium Ions: This is the central intermediate in Prins-type reactions. Its conformation, often a chair-like structure with substituents in pseudo-equatorial positions to minimize steric strain, dictates the facial selectivity of the subsequent nucleophilic attack, thereby controlling the stereochemistry of the final product. beilstein-journals.orgnih.gov The counterion associated with this cationic intermediate can also influence the stereochemical outcome; small counterions may favor axial attack via a contact ion pair, while larger counterions lead to equatorial attack. nih.gov

N-Acyliminium Ions: In the enamide-based domino reaction, these intermediates are crucial for the sequential bond-forming events that build the highly substituted THP ring. nih.gov

Chair-like Transition State: The diastereoselectivity of the Prins cyclization is often rationalized by a chair-like transition state where the substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. nih.gov This model successfully predicts the relative stereochemistry of the newly formed stereocenters.

The table below summarizes the role of different catalytic systems in stereoselective tetrahydropyran synthesis.

Applications of R Tetrahydro 2h Pyran 2 Carbaldehyde As a Chiral Building Block

In the Total Synthesis of Natural Products

The tetrahydropyran (B127337) moiety is a common structural feature in many natural products. The use of chiral tetrahydropyran-based starting materials like (R)-tetrahydro-2H-pyran-2-carbaldehyde simplifies the synthetic route to these complex molecules by embedding a key stereocenter and a significant portion of the carbon skeleton from the outset.

The enantioselective synthesis of pyranoid linalool (B1675412) oxides, a class of monoterpenes, showcases the utility of chiral tetrahydropyran precursors. While various methods exist for constructing the tetrahydropyran structure of linalool oxides, they often suffer from poor stereoselectivity, yielding mixtures of cis and trans isomers. lookchem.com A stereocontrolled strategy allows for the specific construction of each stereoisomeric linalool oxide. lookchem.com

General approaches for assembling these tetrahydropyran structures include:

Nucleophilic attack of a hydroxyl group on a double bond, activated by reagents containing bromine, mercury, or selenium. lookchem.com

Controlled cyclization of an epoxyalcohol in an acidic medium. lookchem.com

Intramolecular displacement of an allylic group in the presence of a Lewis acid or a palladium catalyst. lookchem.com

A more refined, stereocontrolled strategy has been developed to overcome the limitations of poor selectivity, enabling the targeted synthesis of specific linalool oxide stereoisomers. lookchem.com This approach underscores the importance of chiral precursors in achieving high stereochemical fidelity in the final natural product.

The structural motif of a substituted tetrahydropyran ring is central to the biological activity of numerous complex natural products.

Centrolobine: This diarylheptanoid, known for its anti-Leishmania activity, features a 2,6-disubstituted tetrahydropyran ring. nih.govresearchgate.net Several total syntheses of (-)-centrolobine have been developed, frequently centering on the stereoselective formation of this core structure. nih.govresearchgate.netnih.gov Key strategies include:

Intramolecular Amide Enolate Alkylation: A highly stereoselective method for constructing 2,6-cis-disubstituted tetrahydropyrans. nih.gov

Reductive Etherification: An intramolecular reductive etherification of a δ-trialkylsilyloxy substituted ketone provides a convenient route to the cis-2,6-disubstituted tetrahydropyran core of (-)-centrolobine. nih.gov

Prins Cyclization: The reaction of 2-arylcyclopropylmethanols with aliphatic aldehydes in the presence of SnCl4 generates cis-2,6-disubstituted tetrahydropyrans efficiently. researchgate.net

Diospongin A: Isolated from Dioscorea spongiosa, Diospongin A and its analogue Diospongin B exhibit potent anti-osteoporotic activity and are characterized by a six-membered cyclic ether core. thieme-connect.de A successful total synthesis of Diospongin A utilizes a Prins cyclization as a key step to construct the tetrahydropyran ring system. thieme-connect.de The synthesis is followed by an enzymatic kinetic resolution of the resulting (±)-tetrahydropyranol, highlighting the integration of biocatalysis to achieve enantiopurity. thieme-connect.de

Ieodomycins: This family of hydroxylated unsaturated fatty acids was isolated from a marine Bacillus species. nih.gov Ieodomycins A and B can interconvert, with Ieodomycin B containing a lactone ring, a derivative of a tetrahydropyran system. nih.gov The first total synthesis of (+)-ieodomycins A and B involved key steps such as Keck asymmetric allylation, Sharpless asymmetric dihydroxylation, and Mukaiyama lactonization to form the tetrahydropyran-related ring. nih.gov The scarcity of these natural products makes their total synthesis crucial for comprehensive biological activity screening. nih.gov

In the Synthesis of Pharmaceutical and Biologically Active Intermediates

Chiral tetrahydropyran aldehydes are critical intermediates for synthesizing a range of pharmaceutical agents, where specific stereoisomers are often required for desired therapeutic activity and selectivity.

(R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a close structural relative of this compound, is a pivotal intermediate in the synthesis of potent and selective adenosine (B11128) A₂ₐ and A₃ receptor agonists. nih.govnih.govresearchgate.net These receptors are involved in regulating cellular functions in the heart, brain, and immune system, and their stimulation can produce anti-inflammatory effects. nih.gov

In the development of adenosine receptor agonists derived from adenosine-5′-N-ethylcarboxamide (NECA), it was discovered that the diastereoisomer containing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited the highest binding affinity at both A₂ₐ and A₃ receptors. nih.govresearchgate.net The synthesis of this specific diastereoisomer was accomplished through the coupling of the chiral (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde with 2-hydrazino-NECA. nih.gov The enantiopure aldehyde was prepared on a multi-gram scale via an enzyme-catalyzed kinetic resolution of the corresponding racemic acetoxymethyl precursor. nih.govnih.gov

| Compound/Intermediate | Role in Synthesis | Receptor Affinity Highlight |

| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | Key chiral building block. nih.govnih.gov | Forms the (R)-DHP side chain responsible for high affinity. nih.gov |

| 2-hydrazino-NECA | Coupling partner for the aldehyde. nih.gov | Forms the core nucleoside scaffold. |

| Final (R)-DHP Agonist | Potent and selective A₂ₐ/A₃ agonist. nih.gov | Kᵢ(A₂ₐ) = 3.76 nM; Kᵢ(A₃) = 4.51 nM. nih.gov |

The tetrahydropyran ring is a core structural element in certain neurokinin-1 (NK₁) receptor antagonists. nih.gov These antagonists block the action of Substance P and are used in applications such as preventing chemotherapy-induced nausea and vomiting. researchgate.net

The asymmetric synthesis of a potent NK₁ receptor antagonist, which incorporates a highly substituted tetrahydropyran ring, demonstrates the utility of chiral building blocks. nih.gov In one synthetic route, the stereochemistry of the tetrahydropyran core was established via an asymmetric conjugate addition to an α,β-unsaturated ester. nih.gov Subsequent selective reduction and cyclization led to the formation of a lactone with the desired trans geometry, which was then converted to the final tetrahydropyran structure. nih.gov The chiral ether side chain was attached through a stereoselective acetal (B89532) substitution, further emphasizing the importance of stereocontrol in the synthesis of these complex pharmaceutical agents. nih.gov Aprepitant is a well-known NK1 receptor antagonist featuring a complex morpholine-based structure, but other antagonists incorporate the tetrahydropyran scaffold. mdpi.com

The chiral information embedded in this compound and related structures can be transferred to create other diverse heterocyclic systems, which are themselves important scaffolds in medicinal chemistry.

Pyrazoles: Chiral pyrazole (B372694) derivatives are of interest as potent inhibitors for targets like phosphodiesterase 4 (PDE4), which is relevant for treating inflammatory diseases. nih.govnih.gov Synthetic strategies have been developed to produce chiral pyrazoles where a stereogenic center is directly attached to a nitrogen atom of the pyrazole ring. uniovi.es One novel approach involves a cascade reaction sequence starting from a chiral tosylhydrazone (which can be derived from a chiral aldehyde) and a terminal alkyne, proceeding through a 1,3-dipolar cycloaddition and a stereoretentive nih.govresearchgate.net-sigmatropic rearrangement. uniovi.es

Pyridines: Chiral pyridine (B92270) derivatives are significant building blocks in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govcore.ac.uk General methods for their enantioselective synthesis are highly sought after. A powerful methodology involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. nih.govresearchgate.net This reaction uses readily available Grignard reagents and is activated by a Lewis acid, showing high functional group tolerance and providing access to a wide array of alkylated chiral pyridines with excellent enantioselectivity. nih.govresearchgate.net While not a direct conversion from a tetrahydropyran aldehyde, the principles of using chiral building blocks to induce asymmetry are central to these syntheses.

Advanced Analytical and Spectroscopic Techniques for Structural and Stereochemical Assignment

Structural Elucidation via X-ray Crystallography for Absolute Configuration

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, provided that a suitable single crystal can be obtained. researchgate.netthieme-connect.de This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within the crystal lattice. The resulting diffraction pattern can be analyzed to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For a molecule like (R)-Tetrahydro-2H-pyran-2-carbaldehyde, which is composed of light atoms (carbon, hydrogen, and oxygen), the anomalous scattering effect is weak. researchgate.net Therefore, high-quality diffraction data and careful refinement are necessary to assign the absolute configuration with confidence. The Flack parameter, derived from the crystallographic refinement, is a critical value for this purpose. A Flack parameter close to zero for a given enantiomeric model confirms the correctness of the assigned absolute stereochemistry.

Crystallization: Growing a single crystal of sufficient size and quality from a solution of the enantiomerically pure compound. This can be a challenging step for small, flexible molecules.

Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam, typically from a copper or molybdenum source. acs.org

Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to obtain the final structure, including the absolute configuration.

In cases where the target compound itself is difficult to crystallize, derivatization to a more crystalline solid or co-crystallization with a chiral resolving agent can be employed to facilitate X-ray analysis. nih.gov

Table 1: Representative Crystallographic Data for a Tetrahydropyran (B127337) Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₁₈O₃ |

| Formula Weight | 186.25 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.456(2) |

| b (Å) | 10.123(3) |

| c (Å) | 12.543(4) |

| Volume (ų) | 1074.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.152 |

| Flack Parameter | 0.05(7) |

Note: This table represents hypothetical data for a derivative to illustrate the type of information obtained from an X-ray crystallographic study.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the constitution and relative stereochemistry of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the stereochemical relationships between the substituents on the tetrahydropyran ring.

The ¹H NMR spectrum of the racemic mixture of tetrahydro-2H-pyran-2-carbaldehyde shows characteristic signals for the aldehyde proton, the proton at the C2 position, and the methylene (B1212753) protons of the tetrahydropyran ring. nih.gov In a chiral environment, such as in the presence of a chiral solvating agent or after derivatization with a chiral auxiliary, separate signals for the (R) and (S) enantiomers can often be observed.

Advanced 2D NMR techniques are crucial for a detailed stereochemical analysis:

COSY (Correlation Spectroscopy): Identifies scalar couplings between protons, revealing the connectivity of the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. tntech.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity. The presence or absence of specific NOE/ROE cross-peaks provides critical information about the relative stereochemistry, such as the cis or trans relationship of substituents on the ring. For this compound, the spatial relationship between the aldehyde group and the protons on the ring can be determined.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound in CDCl₃

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C=O | ~202 | ~9.7 (s, 1H) |

| C2 | ~78 | ~4.0 (m, 1H) |

| C3 | ~30 | ~1.8 (m, 2H) |

| C4 | ~23 | ~1.6 (m, 2H) |

| C5 | ~25 | ~1.9 (m, 2H) |

| C6 | ~68 | ~3.6 (m, 1H, eq), ~4.1 (m, 1H, ax) |

Note: These are predicted values and may vary depending on the specific experimental conditions. The multiplicity (s = singlet, m = multiplet) and integration are also indicated for the proton signals.

The study of aldehyde-hydrate equilibrium in solution can also be investigated using NMR, as the chemical shifts of the carbons and protons adjacent to the carbonyl/hydrated carbonyl group would be significantly different. researchgate.netnih.gov

Mass Spectrometry and Chromatographic Methods for Purity and Identity Determination

Mass spectrometry (MS) and chromatography are essential techniques for confirming the molecular weight and assessing the purity of this compound.

Mass Spectrometry:

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (C₆H₁₀O₂), the molecular weight is 114.14 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 114. The fragmentation pattern would be characteristic of the tetrahydropyran ring and the aldehyde functional group. Common fragmentation pathways would include the loss of the aldehyde group (CHO, 29 Da) and cleavage of the tetrahydropyran ring.

Table 3: Predicted Key Mass Spectrometry Fragments for Tetrahydro-2H-pyran-2-carbaldehyde

| m/z | Proposed Fragment Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 113 | [M-H]⁺ |

| 85 | [M-CHO]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: This table presents a predicted fragmentation pattern. The relative intensities of the peaks would depend on the ionization method and energy.

Chromatographic Methods:

Chromatographic techniques are vital for determining the chemical and enantiomeric purity of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are used to assess the chemical purity by separating the target compound from any impurities. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

Chiral Chromatography: To determine the enantiomeric excess (e.e.) of this compound, chiral chromatography is the method of choice. wvu.educhiralpedia.comnih.gov This involves the use of a chiral stationary phase (CSP) in either a GC or HPLC column. The chiral stationary phase interacts diastereomerically with the two enantiomers, leading to different retention times and allowing for their separation and quantification. rsc.org

Table 4: Representative Chiral HPLC Separation Data

| Parameter | Value |

| Column | Chiralpak® IA |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S) | 8.5 min |

| Retention Time (R) | 9.8 min |

| Resolution (Rs) | >1.5 |

Note: This table provides representative data for a hypothetical chiral HPLC separation to illustrate the principle.

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Asymmetric Synthesis Methodologies

The generation of the specific (R)-enantiomer of tetrahydro-2H-pyran-2-carbaldehyde is critical for its use in stereospecific synthesis. While methods exist, future research is geared towards developing more efficient, scalable, and versatile asymmetric strategies. A key area of development involves moving beyond classical resolutions to catalytic asymmetric transformations.

One promising approach is the extension of enzymatic catalysis, which has been successfully used for the kinetic resolution of related unsaturated systems like (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to produce its (R)-enantiomer. mdpi.comnih.gov Future work could focus on identifying or engineering enzymes that can directly desymmetrize achiral precursors or perform stereoselective oxidation of a primary alcohol to the target aldehyde.

Organocatalysis presents another major frontier. Chiral amines or N-heterocyclic carbenes (NHCs) could be employed to catalyze the asymmetric alpha-functionalization of simpler aldehydes with precursors that would form the tetrahydropyran (B127337) ring in situ. Furthermore, asymmetric hydrogenation of the corresponding unsaturated precursor, (R)-3,4-dihydro-2H-pyran-2-carbaldehyde, using chiral transition-metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) is a direct and atom-economical route that warrants deeper investigation.

| Synthetic Strategy | Potential Catalyst/Reagent | Rationale and Future Direction |

| Enzymatic Resolution/Desymmetrization | Lipases, Oxidoreductases | Identify or engineer enzymes for higher efficiency and selectivity on saturated pyran precursors. |

| Asymmetric Organocatalysis | Chiral Proline Derivatives, N-Heterocyclic Carbenes (NHCs) | Design novel catalytic cycles for asymmetric cyclization or functionalization reactions to build the chiral ring system. |

| Transition-Metal Catalysis | Chiral Rh, Ir, or Ru complexes | Optimize catalysts and conditions for the enantioselective hydrogenation of dihydro-pyran precursors. |

| Asymmetric Cycloadditions | Chiral Lewis Acids | Explore hetero-Diels-Alder reactions between chiral dienophiles and achiral dienes to construct the pyran ring with high stereocontrol. |

Exploration of Expanded Reactivity and Derivatization Pathways

The synthetic value of (R)-Tetrahydro-2H-pyran-2-carbaldehyde lies in the dual reactivity of its aldehyde group and the stereodefined tetrahydropyran (THP) ring. The aldehyde serves as a versatile handle for a multitude of transformations, while the THP ring acts as a stable, chiral scaffold.

Future research will undoubtedly focus on leveraging this reactivity in novel and complex ways. While its use in forming hydrazones for the synthesis of adenosine (B11128) receptor agonists is established, there is vast potential in employing it in other modern synthetic reactions. nih.gov This includes multicomponent reactions (MCRs), where the aldehyde can react with two or more other components in a single step to rapidly build molecular complexity. nih.govencyclopedia.pub Domino reactions, which involve a cascade of intramolecular transformations initiated by a single event, are another area ripe for exploration. acs.org

| Reaction Type | Potential Reagents | Resulting Derivative Class | Future Application |

| Multicomponent Reactions | Amines, Isocyanides, Carboxylic Acids | Highly substituted, complex acyclic and heterocyclic structures | Rapid library synthesis for drug discovery |

| Wittig/Horner-Wadsworth-Emmons | Phosphonium (B103445) ylides, Phosphonate esters | α,β-Unsaturated esters, ketones, and nitriles | Elongation of the carbon chain with defined stereochemistry |

| Aldol (B89426) and Mannich Reactions | Ketones, Enolates, Imines | β-Hydroxy carbonyls, β-Amino carbonyls | Synthesis of polyketide fragments and amino alcohol derivatives |

| Cycloaddition Reactions | Dienes, Azides, Nitrones | Fused and spirocyclic heterocyclic systems | Creation of novel, rigid scaffolds for medicinal chemistry |

Integration of Sustainable and Green Chemical Processes

Modern chemical synthesis places a strong emphasis on sustainability. Future research into the synthesis and use of this compound will increasingly incorporate the principles of green chemistry. tandfonline.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A primary goal is the use of reusable, heterogeneous catalysts instead of stoichiometric reagents, particularly for the oxidation and cyclization steps. mdpi.comencyclopedia.pub Magnetic nanoparticles functionalized with catalytic moieties are a promising option, as they can be easily recovered from the reaction mixture using a magnet and reused multiple times, reducing both cost and waste. nih.gov

The choice of solvent is another critical factor. Research will focus on replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or supercritical fluids. Microwave-assisted synthesis is also a key area of future development, as it can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. tandfonline.comtandfonline.com One-pot synthetic methodologies, where multiple reaction steps are performed in the same vessel without intermediate purification, further enhance efficiency and reduce solvent usage and waste generation. encyclopedia.pubsemanticscholar.org

| Green Chemistry Principle | Application to Target Compound | Potential Impact |

| Use of Reusable Catalysts | Employing solid-supported or magnetic nanoparticle catalysts for synthesis. mdpi.comnih.gov | Reduced catalyst waste, simplified purification, lower process cost. |

| Benign Solvents | Performing reactions in water or solvent-free (neat) conditions. tandfonline.com | Reduced environmental impact and elimination of toxic solvent waste. |

| Energy Efficiency | Utilizing microwave irradiation to accelerate reactions. tandfonline.com | Drastic reduction in reaction times and energy consumption. |

| Atom Economy | Designing one-pot and multicomponent reactions. encyclopedia.pub | Maximizing the incorporation of starting materials into the final product, minimizing waste. |

Application of Machine Learning and Artificial Intelligence in Reaction Discovery and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize synthetic planning and execution. synthiaonline.com For a molecule like this compound, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimize processes. mdpi.com

Beyond planning, ML models are increasingly used for reaction optimization. beilstein-journals.org Instead of laborious one-variable-at-a-time experiments, algorithms can intelligently explore the reaction space (e.g., temperature, concentration, catalyst loading) to rapidly identify the optimal conditions for yield and selectivity. nih.govchemrxiv.org Deep reinforcement learning models can interact with automated robotic systems, running experiments, analyzing the outcomes, and deciding on the next set of conditions to try, creating a closed loop of autonomous optimization. acs.org This approach can not only maximize the efficiency of known transformations but also help in discovering conditions for entirely new reactions. beilstein-journals.orgyoutube.com

| AI/ML Application | Specific Goal | Enabling Technology | Potential Advancement |

| Retrosynthesis Planning | Discovering novel, efficient, and green synthetic routes to the target aldehyde. chemcopilot.commoleculemaker.org | Transformer-based models, Graph Neural Networks (GNNs) | Unbiased and creative route design, reducing reliance on traditional methods. |

| Reaction Condition Optimization | Maximizing the yield and enantioselectivity of the asymmetric synthesis. beilstein-journals.org | Bayesian optimization, Reinforcement learning | Faster convergence to optimal conditions with fewer experiments. acs.org |

| Forward Reaction Prediction | Predicting the products and yields of novel derivatization reactions. chatpaper.com | Large Language Models (LLMs) trained on chemical data | De-risking experimental plans by predicting reaction feasibility and potential side products. |

| Autonomous Discovery | Integrating AI models with robotic lab hardware for closed-loop synthesis and testing. mdpi.com | Automated synthesis platforms, AI-driven experimental design | High-throughput screening of new derivatives and accelerated discovery of new reactions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.